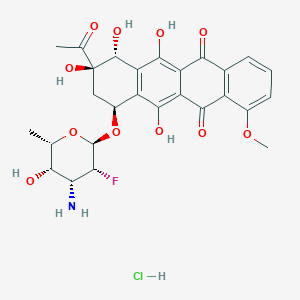

![molecular formula C20H8Br2O2 B046244 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione CAS No. 853234-57-8](/img/structure/B46244.png)

2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione

Descripción general

Descripción

Synthesis Analysis

The synthesis of indeno[1,2-b]fluorene-6,12-dione derivatives, including 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione, involves complex organic synthesis routes. Ozdemir et al. (2016) reported the design, synthesis, and characterization of α,ω-disubstituted indeno[1,2-b]fluorene-6,12-dione-thiophene molecular semiconductors, highlighting the critical steps in synthesizing these compounds and their semiconducting properties (Ozdemir et al., 2016). Moreover, Rose et al. (2014) developed a scalable synthesis route for 5,11-diethynylated indeno[1,2-b]fluorene-6,12-diones, expanding the potential for large-scale production of such compounds (Rose et al., 2014).

Molecular Structure Analysis

The molecular structure of 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione and related compounds has been extensively studied using techniques such as X-ray diffraction, NMR spectroscopy, and computational modeling. The solid-state structure and electronic properties of these compounds provide insights into their charge transport mechanisms and optoelectronic applications. The work by Ozdemir et al. (2016) includes detailed structural analysis based on single-crystal X-ray diffraction, demonstrating the influence of synthetic tailoring on the molecular structure and its electronic properties (Ozdemir et al., 2016).

Chemical Reactions and Properties

Indeno[1,2-b]fluorene-6,12-dione derivatives, including 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione, participate in various chemical reactions that modify their physical and chemical properties. The cyclo-oligomerization of these compounds via diradical intermediates is one such reaction, leading to novel structures with unique optoelectronic properties (Fu & Zhao, 2015).

Aplicaciones Científicas De Investigación

Ozdemir et al. (2016) explored the use of α,ω-disubstituted indeno[1,2-b]fluorene-6,12-dione-thiophene molecular semiconductors for enhancing ambipolar charge transport in thin-film transistors (Ozdemir et al., 2016).

Masharfe et al. (2021) found that increasing the film thickness of indeno[1,2-b]fluorene-6,12 dione films improved their crystalline nature and electrical conductivity (Masharfe et al., 2021).

Huang et al. (2018) discussed the potential of indeno[1,2-b]fluorene-6,12-dione-based semiconducting materials for developing novel infrared and near-infrared probe materials through chemical modifications (Huang et al., 2018).

Setayesh et al. (2000) identified poly-2,8-indenofluorene as a promising blue-light-emitting material for polymer light-emitting diodes, with stability up to 380°C and thermotropic liquid crystalline behavior at high temperatures (Setayesh et al., 2000).

Lee et al. (2014) showed that new indenofluorenedione derivatives have potential as electron transporting layers in OLED devices (Lee et al., 2014).

Chase et al. (2012) demonstrated that 6,12-diarylindeno[1,2-b]fluorenes can serve as active layers in organic field-effect transistors, enabling ambipolar devices capable of transporting both holes and electrons (Chase et al., 2012).

Frederickson et al. (2017) explored indeno[1,2-b]fluorene derivatives with varying levels of antiaromaticity for potential use in organic semiconductors (Frederickson et al., 2017).

Romain et al. (2013) and Poriel et al. (2018) studied dihydroindenofluorene derivatives, highlighting their potential for stable blue emission in organic electronics (Romain et al., 2013), (Poriel et al., 2018).

Rose et al. (2014) presented a scalable synthetic route for 5,11-diethynylated indeno[1,2-b]fluorene-6,12-diones, which are crucial for exploring crystal packing morphology (Rose et al., 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2,8-dibromoindeno[1,2-b]fluorene-6,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8Br2O2/c21-9-1-3-11-13-7-18-14(8-17(13)19(23)15(11)5-9)12-4-2-10(22)6-16(12)20(18)24/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFSYBJLQOJRQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C3=CC4=C(C=C23)C(=O)C5=C4C=CC(=C5)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479174 | |

| Record name | 2,8-dibromoindeno[1,2-b]fluorene-6,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione | |

CAS RN |

853234-57-8 | |

| Record name | 2,8-dibromoindeno[1,2-b]fluorene-6,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione influence its self-assembly on a gold surface?

A1: [] This molecule forms highly ordered arrays on a gold (111) surface driven by a combination of hydrogen and halogen bonding. Specifically, four O ⋅⋅⋅ H hydrogen bonds and one Br ⋅⋅⋅ Br halogen bond per molecule dictate the arrangement. This leads to the formation of "alternating-tread stair" structures within monolayer islands, exhibiting significant shape anisotropy. [] Interestingly, while bulk layers tend to favor mixed chiral structures, these molecules segregate into homochiral domains on the gold surface. [] This suggests potential for chiral separation applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B46171.png)

![4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,7-diol](/img/structure/B46175.png)